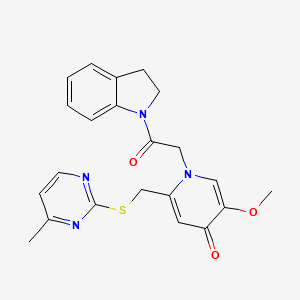

1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)pyridin-4(1H)-one

Description

Historical Context of Polyheterocyclic Compounds in Medicinal Chemistry

Polyheterocyclic compounds have dominated drug discovery pipelines since the mid-20th century due to their ability to engage diverse biological targets through multipoint interactions. The Ugi-Zhu reaction, for instance, enabled efficient synthesis of fused pyrrolo[3,4-b]pyridin-5-ones, which exhibit enhanced π-conjugation and hydrogen-bonding capacity compared to monocyclic analogs. Similarly, molecular iodine-catalyzed cyclizations facilitated access to indolinone-pyrrole hybrids, demonstrating the pharmaceutical industry’s reliance on heterocyclic diversity.

A 2022 review highlighted pyridinones as privileged scaffolds in kinase inhibitors and antiviral agents, attributing their success to tunable electronic profiles and metabolic stability. Meanwhile, 4-pyrimidone-2-thioethers emerged as linchpins in covalent KRAS inhibitors like adagrasib, where the thioether linker enables precise positioning of electrophilic warheads. These milestones underscore the iterative optimization of polyheterocycles for target engagement and pharmacokinetics.

Table 1: Key Heterocyclic Motifs and Their Therapeutic Applications

| Heterocycle | Example Drug | Target/Indication |

|---|---|---|

| Pyrrolo[3,4-b]pyridine | BMS-767778 | Diabetes (PPAR agonist) |

| Pyridinone | Rilpivirine | HIV-1 (NNRTI) |

| 1,3,5-Triazine | Altretamine | Ovarian Cancer (alkylating agent) |

| Pyrimidine-thioether | Adagrasib | NSCLC (KRAS G12C inhibitor) |

Properties

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-15-7-9-23-22(24-15)30-14-17-11-19(27)20(29-2)12-25(17)13-21(28)26-10-8-16-5-3-4-6-18(16)26/h3-7,9,11-12H,8,10,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTNTIREGGTCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)pyridin-4(1H)-one is a complex organic molecule with significant potential in pharmacological applications. Its structure suggests a variety of biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 529.62 g/mol. The compound features an indoline moiety, a methoxy group, and a pyridine ring, which contribute to its diverse biological activities.

1. Antioxidant Activity

Research indicates that indole derivatives exhibit significant antioxidant properties. For instance, similar compounds have demonstrated the ability to scavenge free radicals and inhibit reactive oxygen species (ROS) generation in cellular models. The compound's structure suggests it may possess similar properties, potentially mitigating oxidative stress in biological systems .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various studies. For example, related indole analogs have been reported to inhibit lipopolysaccharide (LPS)-induced TNF-α release in macrophages, suggesting a mechanism that could be applicable to this compound as well .

3. Antibacterial Activity

Indole-based compounds have been recognized for their antibacterial properties against various pathogens, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds indicate strong antibacterial effects, which may extend to our compound of interest .

4. Anticancer Potential

The antiproliferative activity of indole derivatives has been extensively studied. For instance, certain indole compounds have shown GI50 values below 20 μM against various cancer cell lines . Given the structural similarities, it is plausible that our compound could exhibit comparable anticancer activity.

Case Studies

- Indole Derivatives in Cancer Treatment : A study on 4,7-dichloro-3-hydroxyindolin-2-one derivatives showed significant antiproliferative activity with GI50 values as low as 0.9 μM against TC32 cells . This suggests that modifications to the indoline structure can enhance biological activity.

- Molecular Docking Studies : Molecular docking studies have indicated that similar compounds bind effectively to proteins involved in cancer progression and inflammation pathways. These findings support the hypothesis that our compound may interact favorably with target proteins due to its unique functional groups .

Data Tables

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the potential of indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are important targets in the treatment of inflammatory diseases. For instance, an indoline derivative demonstrated significant inhibitory activity against 5-LOX (IC50 = 0.41 μM) and sEH (IC50 = 0.43 μM) in vitro, showing promise for further development as an anti-inflammatory agent .

Case Study:

In a zymosan-induced peritonitis model, the compound exhibited remarkable efficacy in reducing inflammation, suggesting its potential use in treating conditions such as asthma and arthritis .

Anticancer Properties

Indoline derivatives have also been investigated for their anticancer properties. The structural features of the compound may allow it to interact with various cellular pathways involved in cancer progression.

Research Findings:

A study focused on synthesizing and evaluating a series of indoline derivatives, revealing that certain modifications led to enhanced cytotoxicity against cancer cell lines. These findings indicate that the compound could be optimized for better anticancer activity .

| Activity Type | Target | IC50 Value | Reference |

|---|---|---|---|

| Anti-inflammatory | 5-lipoxygenase | 0.41 μM | |

| Anti-inflammatory | Soluble epoxide hydrolase | 0.43 μM | |

| Cytotoxicity | Various cancer cell lines | Varies |

Synthesis and Optimization

The synthesis of this compound involves several steps that can be optimized to improve yield and purity. Techniques such as microwave-assisted synthesis or solvent-free reactions have been explored to enhance efficiency.

Synthesis Example:

A typical synthetic route includes the reaction of appropriate indoline derivatives with pyridine-based thioethers under controlled conditions to yield the target compound with satisfactory yields .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[2,3-d]pyrimidine Derivatives

Compounds such as 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(pyridin-4-yl)ethan-1-one () share a pyrrolo-pyrimidine core and indole side chains. Key differences include:

- Synthetic Efficiency : Yields for analogous compounds range from 69% to 78%, suggesting comparable synthetic challenges for the target molecule .

- Biological Relevance : Pyrrolo-pyrimidines often target kinases; the thioether group in the target compound may alter binding selectivity or solubility .

Pyrimidinone Derivatives

1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one () provides insights into structural and electronic properties:

- Conjugation and Planarity: The target compound’s pyridinone and thioether groups likely reduce planarity compared to the benzoyl-substituted pyrimidinone, affecting intermolecular interactions and crystal packing .

- Hydrogen Bonding: The absence of amino groups in the target compound may limit hydrogen-bonding interactions, influencing solubility and bioavailability .

Thieno[3,4-d]pyrimidin-4(3H)-ones and Chromenones

Compounds like 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one () exhibit fused heterocyclic systems. Key contrasts include:

- Ring Systems: The target compound’s non-fused pyridinone and pyrimidine moieties may improve synthetic accessibility compared to fused thieno-pyrimidinones .

- Electronic Effects: The thioether linkage in the target compound could enhance electron delocalization compared to ether or amine bridges in chromenones .

Comparative Data Table

Research Implications and Limitations

While direct data on the target compound’s biological activity or spectral properties are unavailable, structural analogs suggest:

- Pharmacokinetics : The thioether group may slow oxidative metabolism compared to ether-linked compounds .

- Solubility : Reduced planarity could improve aqueous solubility relative to fused-ring systems .

- Synthetic Challenges : The complexity of multiple substituents may necessitate multi-step protocols, as seen in related syntheses .

Further studies are required to validate these hypotheses and elucidate precise biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitutions (e.g., thioether formation) and condensation reactions. For example:

- Step 1 : Introduce the pyrimidin-2-ylthio moiety via nucleophilic substitution using a thiol group (e.g., 4-methylpyrimidin-2-thiol) and a halide-containing intermediate under basic conditions (e.g., NaH in DMF) .

- Step 2 : Couple the indolin-1-yl-2-oxoethyl group using carbodiimide-mediated amidation or similar coupling agents .

- Optimization : Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., AcOH for reflux conditions) to improve yields .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

- Methodological Answer :

- FTIR : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .

- NMR : Use ¹H/¹³C NMR to confirm methoxy (-OCH₃), pyridinone, and indole/indolinyl proton environments. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .

- HPLC-MS : Validate purity and molecular ion peaks (e.g., ESI+ mode for [M+H]⁺) .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS, DMSO, or ethanol. Use UV-Vis spectroscopy to quantify saturation points .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to identify hydrolytic or oxidative degradation products .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 4-methylpyrimidin-2-ylthio with other heterocycles) and compare activity .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinase domains or GPCRs. Validate with MD simulations (e.g., GROMACS) .

- Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural features (e.g., logP, polar surface area) to experimental IC₅₀ values .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum-free conditions) to minimize variability .

- Orthogonal Assays : Confirm enzyme inhibition (e.g., kinase assays) with cellular viability (e.g., MTT) and apoptosis markers (e.g., caspase-3 activation) .

- Meta-Analysis : Pool data from independent studies and use statistical tools (e.g., Cohen’s d) to quantify effect sizes .

Q. How can computational models predict metabolic pathways and toxicity risks?

- Methodological Answer :

- Metabolism Prediction : Use software like ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolites (e.g., CYP3A4-mediated oxidation) .

- Toxicity Profiling : Screen for hepatotoxicity via in silico models (e.g., ProTox-II) and validate with in vitro hepatocyte assays (e.g., ALT/AST release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.